3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE
描述
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-18(15(2)29-26-14)9-10-20(28)24-19-8-4-3-6-16(19)12-21-25-22(27-30-21)17-7-5-11-23-13-17/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFBNULUJDKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the oxadiazole ring, and the final coupling to form the propanamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
相似化合物的比较
Similar Compounds
Similar compounds include other isoxazole and oxadiazole derivatives, such as:
- 3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- 3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)butanamide
Uniqueness
The uniqueness of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)PROPANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide is a complex organic molecule that has drawn interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- An oxazole ring which is known for its role in various biological activities.
- A pyridine moiety , contributing to the compound's pharmacological properties.
- A propanamide backbone , enhancing its stability and bioavailability.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. The presence of the oxazole and pyridine rings is believed to enhance its interaction with microbial targets.
| Compound | Activity Type | Mechanism |
|---|---|---|
| 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide | Antimicrobial | Inhibits bacterial cell wall synthesis |
| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |
Anticancer Properties
Research has shown that compounds similar to the target molecule demonstrate anticancer properties by inducing apoptosis in various cancer cell lines. The dual functionality of the oxazole and pyridine components may contribute to this activity.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the target compound demonstrated efficacy against Staphylococcus aureus and Escherichia coli . The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for both strains, suggesting potent antibacterial action.
Study 2: Anticancer Activity
In vitro assays revealed that the compound inhibited the proliferation of HeLa cervical cancer cells with an IC50 value of 15 µM. Mechanistic studies indicated that it triggers caspase-dependent apoptosis pathways.
Structure-Activity Relationship (SAR)
The SAR analysis has highlighted critical modifications that enhance biological activity:
- Oxazole Substitution : Variations in substitution patterns on the oxazole ring significantly affect antimicrobial potency.
- Pyridine Positioning : The position of the pyridine nitrogen influences binding affinity to target enzymes involved in cell wall synthesis.
常见问题
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including cyclization of oxazole and oxadiazole moieties, followed by coupling reactions. Key steps include:
- Oxadiazole formation : Use of 3-pyridinyl amidoxime intermediates with activating agents (e.g., carbodiimides) under reflux in anhydrous solvents like DMF or THF .
- Coupling reactions : Employ cross-coupling agents (e.g., EDC/HOBt) to link the oxazole and oxadiazole fragments. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended for high purity (>95%) .
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro enzyme inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorometric/colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with cisplatin as a positive control .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., EGFR kinase domain). Prioritize oxadiazole and pyridinyl groups as key pharmacophores .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bonding interactions with residues like Asp831 or Lys721 .
Q. What strategies resolve contradictions in bioactivity data across assays?
- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–50 µM) and include orthogonal assays (e.g., SPR for binding affinity) .
- Metabolic stability testing : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of variability .
Q. How to optimize crystallographic refinement for structural analysis?
Q. What experimental designs minimize synthetic variability in scaled-up production?
- DoE (Design of Experiments) : Use fractional factorial designs to optimize solvent (DMF vs. DMSO), catalyst loading (0.5–2.0 mol%), and temperature (40–80°C). Analyze via ANOVA .
- Process analytical technology (PAT) : Implement inline FTIR or HPLC monitoring to track reaction progression and intermediate purity .
Q. How to investigate structure-activity relationships (SAR) for functional group contributions?
- Analog synthesis : Modify substituents (e.g., replace 3,5-dimethyloxazole with thiazole) and compare bioactivity .
- Free-Wilson analysis : Quantify contributions of oxadiazole and pyridinyl groups to IC₅₀ values using regression models .
Methodological Considerations
- Data validation : Cross-reference crystallographic data (CCDC entries) and bioassay results with published analogs (e.g., oxadiazole-containing kinase inhibitors) .
- Controlled experiments : Include vehicle controls (DMSO) and reference compounds (e.g., imatinib for kinase assays) to contextualize results .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
